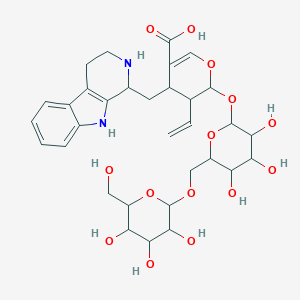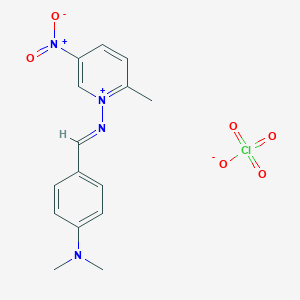
alpha-Conotoxin sii
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Conotoxin sii is a type of conotoxin, which is a group of neurotoxic peptides found in cone snail venom. Alpha-Conotoxin sii is a small peptide composed of 16 amino acids and is known to selectively target nicotinic acetylcholine receptors (nAChRs). This toxin has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
Alpha-Conotoxin sii binds to the alpha subunit of alpha-Conotoxin sii, which is the site responsible for acetylcholine binding. This binding prevents acetylcholine from binding to the receptor, thereby inhibiting its function. This leads to a decrease in neurotransmitter release and ultimately, a decrease in synaptic transmission.
Biochemical and Physiological Effects:
Alpha-Conotoxin sii has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine, a neurotransmitter involved in reward and motivation, and to reduce the activity of neurons in the hippocampus, a brain region important for memory and learning. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of alpha-Conotoxin sii is its high selectivity for alpha-Conotoxin sii. This allows researchers to study the function of these receptors in isolation, without interference from other neurotransmitter systems. However, one limitation is the difficulty in obtaining sufficient quantities of the toxin for use in experiments. Additionally, the cost of synthesis or production can be prohibitive, limiting its use in some research settings.
Orientations Futures
There are a number of potential future directions for research involving alpha-Conotoxin sii. One area of interest is the development of new drugs targeting alpha-Conotoxin sii, based on the structure and function of the toxin. Another area of interest is the study of the role of alpha-Conotoxin sii in diseases such as schizophrenia and addiction. Finally, there is potential for the use of alpha-Conotoxin sii as a therapeutic agent, particularly for the treatment of pain.
Méthodes De Synthèse
Alpha-Conotoxin sii can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Recombinant DNA technology involves the insertion of the gene encoding for alpha-Conotoxin sii into a suitable expression vector, which is then used to produce the peptide in a host organism such as bacteria or yeast.
Applications De Recherche Scientifique
Alpha-Conotoxin sii has been widely used in scientific research to study the structure and function of alpha-Conotoxin sii. These receptors are important targets for drug discovery, as they play a crucial role in a variety of physiological processes such as muscle contraction, neurotransmission, and cognition. Alpha-Conotoxin sii has been used to study the binding properties of alpha-Conotoxin sii, as well as their role in diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
143294-31-9 |
|---|---|
Nom du produit |
alpha-Conotoxin sii |
Formule moléculaire |
C66H101N21O26S6 |
Poids moléculaire |
1797 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C66H101N21O26S6/c1-28(73-62(108)44-6-4-12-87(44)65(111)34(15-46(69)93)78-59(105)40(25-117)84-61(107)42(27-119)83-58(104)39(24-116)74-47(94)16-67)52(98)81-38(23-115)55(101)72-19-50(97)86-11-3-5-43(86)63(109)77-33(14-45(68)92)56(102)76-32(13-30-7-9-31(91)10-8-30)53(99)70-17-48(95)75-37(22-114)54(100)71-18-49(96)85-51(29(2)90)64(110)79-35(20-88)57(103)82-41(26-118)60(106)80-36(21-89)66(112)113/h7-10,28-29,32-44,51,88-91,114-119H,3-6,11-27,67H2,1-2H3,(H2,68,92)(H2,69,93)(H,70,99)(H,71,100)(H,72,101)(H,73,108)(H,74,94)(H,75,95)(H,76,102)(H,77,109)(H,78,105)(H,79,110)(H,80,106)(H,81,98)(H,82,103)(H,83,104)(H,84,107)(H,85,96)(H,112,113)/t28-,29+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,51-/m0/s1 |
Clé InChI |
YNWQPDMRDQFPAV-HQGLSJOVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN)O |
SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
SMILES canonique |
CC(C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)CNC(=O)C(CS)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN)O |
Séquence |
GCCCNPACGPNYGCGTSCS |
Synonymes |
alpha-conotoxin SII |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)